

# D-Ribopyranosylamine: A Fundamental Carbohydrate Structure Explored

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## Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B1139917*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**D-Ribopyranosylamine**, a monosaccharide derivative, holds a significant position in the vast landscape of carbohydrate chemistry and biology. As a foundational structure, its unique configuration and reactive amine group make it a crucial building block for a variety of biologically important molecules, including nucleosides and their analogues. This technical guide provides a comprehensive overview of **D-Ribopyranosylamine**, detailing its physicochemical properties, synthesis, and biological relevance, with a focus on quantitative data, experimental protocols, and the visualization of key concepts.

## Physicochemical Properties

**D-Ribopyranosylamine** is a white to off-white solid that is hygroscopic in nature.<sup>[1]</sup> It exhibits slight solubility in dimethyl sulfoxide (DMSO) and water.<sup>[1]</sup> The pyranose form refers to the six-membered ring structure of the ribose sugar, and the "-amine" suffix indicates the presence of an amino group, typically at the anomeric carbon.

A summary of the key physicochemical properties of **D-Ribopyranosylamine** and its parent sugar, D-Ribose, is presented in Table 1 for comparative analysis.

Property	D-Ribopyranosylamine	D-Ribose
Molecular Formula	C5H11NO4	C5H10O5
Molecular Weight	149.15 g/mol	150.13 g/mol
Melting Point	142-145°C[1]	88-92 °C
Solubility	Slightly soluble in DMSO and water[1]	Soluble in water
Physical State	Solid[1]	Solid

Table 1: Physicochemical Properties of **D-Ribopyranosylamine** and D-Ribose.

## Synthesis and Characterization

The synthesis of **D-Ribopyranosylamine** and its derivatives is a critical aspect of research in this area. While a detailed, universal protocol for the synthesis of the parent **D-Ribopyranosylamine** is not readily available in the public domain, the synthesis of its derivatives provides insight into the chemical transformations involved.

### Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)- $\alpha$ -D-ribopyranosylamine

One documented synthesis involves the reaction of 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene, followed by controlled acidic hydrolysis to yield N-(2,4-dinitrophenyl)- $\alpha$ -**D-ribopyranosylamine**.

Materials:

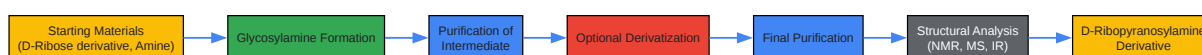
- 2,3-O-isopropylidene-D-ribofuranosylamine
- 2,4-dinitrofluorobenzene
- Solvents and reagents for reaction and purification (e.g., ethanol, ethyl acetate, hexane, trifluoroacetic acid)

Procedure:

- React 2,3-O-isopropylidene-D-ribofuranosylamine with 2,4-dinitrofluorobenzene in a suitable solvent.
- Monitor the reaction for the formation of the N-(2,4-dinitrophenyl) derivative.
- Upon completion, purify the intermediate product.
- Subject the purified intermediate to controlled acidic hydrolysis to remove the isopropylidene protecting group and induce the furanose to pyranose ring transition.
- Purify the final product, N-(2,4-dinitrophenyl)- $\alpha$ -**D-ribopyranosylamine**, using chromatographic techniques.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. A study on  $\beta$ -**D-ribopyranosylamines** indicated that their  $^1\text{H}$ -NMR parameters suggest a  $4\text{C}_1$  conformation in  $\text{D}_2\text{O}$ .

Below is a generalized workflow for the synthesis and characterization of a **D-Ribopyranosylamine** derivative.



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Caption: Generalized workflow for the synthesis and characterization of **D-Ribopyranosylamine** derivatives.

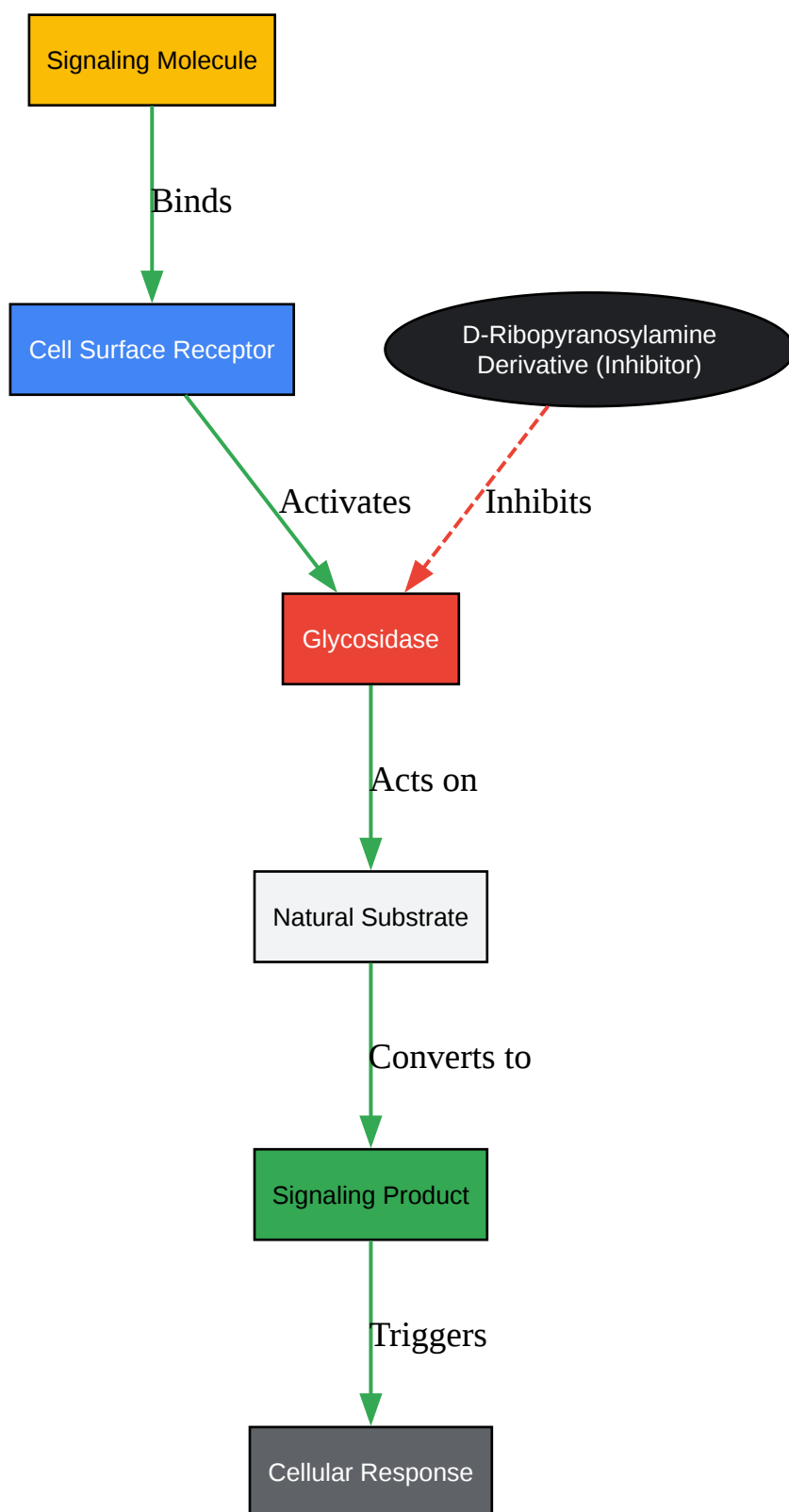
## Biological Significance and Therapeutic Potential

Glycosylamines, the class of compounds to which **D-Ribopyranosylamine** belongs, are recognized for their significant roles in various biological processes, including enzyme catalysis and cellular signaling. Their ability to mimic natural carbohydrates makes them attractive candidates for the development of therapeutic agents.

The biological importance of **D-Ribopyranosylamine** is intrinsically linked to that of its parent sugar, D-ribose. D-ribose is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The general involvement of carbohydrates in cellular signaling pathways is well-established, with cell surface glycans playing crucial roles in mediating receptor-ligand interactions.

The structural similarity of glycosylamines to the transition state of glycosidase-catalyzed reactions makes them potential inhibitors of these enzymes. This inhibitory activity is a key area of investigation for the development of new drugs targeting carbohydrate-processing enzymes.

The diagram below illustrates a simplified representation of how a glycosylamine derivative might interfere with a hypothetical cellular signaling pathway.



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Caption: Hypothetical inhibition of a cellular signaling pathway by a **D-Ribopyranosylamine** derivative.

## Future Directions

The study of **D-Ribopyranosylamine** and its derivatives remains a promising area of research. Future investigations are likely to focus on the development of efficient and stereoselective synthetic methods for a wider range of these compounds. A deeper understanding of their biological activities and mechanisms of action will be crucial for unlocking their full therapeutic potential. The exploration of their roles in specific signaling pathways and their interactions with biological targets will undoubtedly pave the way for the design of novel drugs for a variety of diseases. The continued development of advanced analytical techniques will be essential for the detailed characterization of these fundamental carbohydrate structures.

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## References

- 1. Human Metabolome Database: <sup>1</sup>H NMR Spectrum (1D, 500 MHz, H<sub>2</sub>O, experimental) (HMDB0001548) [hmdb.ca]
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